1,6-Diazaspiro[3.5]nonan-2-one
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Overview
Description
1,6-Diazaspiro[3.5]nonan-2-one is a chemical compound with the molecular formula C7H12N2O . It has a molecular weight of 140.19 . The compound appears as a white solid or powder .
Molecular Structure Analysis
The InChI code for 1,6-Diazaspiro[3.5]nonan-2-one is 1S/C7H12N2O/c10-6-5-7(9-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10) . The InChI key is WEEQWFARSHIYOT-UHFFFAOYSA-N .Scientific Research Applications
Application in Cancer Research
“1,6-Diazaspiro[3.5]nonan-2-one” and its derivatives have been identified as potent covalent inhibitors against KRAS G12C . KRAS protein plays a key role in cellular proliferation and differentiation, and its mutation is a known driver of oncogenic alteration in human cancer .
KRAS G12C Inhibition: The compound binds in the switch-II pocket of KRAS G12C, as revealed by X-ray complex structural analysis . This binding is significant because it inhibits the function of the KRAS protein, which is often mutated in various types of cancer .
Metabolic Stability and Anti-tumor Activity: The compound has shown high metabolic stabilities in human and mouse liver microsomes . This means that it remains effective in the body for a longer period, increasing its potential as a therapeutic agent .
In Vivo Efficacy: The compound showed a dose-dependent anti-tumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model . This suggests that it could be effective in reducing tumor size in living organisms .
Mechanism of Action
Target of Action
The primary target of 1,6-Diazaspiro[3.5]nonan-2-one is the KRAS G12C protein . The KRAS protein plays a key role in cellular proliferation and differentiation . Mutations in the KRAS gene are known drivers of oncogenic alteration in human cancer .
Mode of Action
1,6-Diazaspiro[3.5]nonan-2-one acts as a covalent inhibitor against KRAS G12C . From an X-ray complex structural analysis, the 1,6-Diazaspiro[3.5]nonan-2-one moiety binds in the switch-II pocket of KRAS G12C . This binding inhibits the activity of the KRAS G12C protein, thereby disrupting its role in cellular proliferation and differentiation .
Biochemical Pathways
The inhibition of KRAS G12C by 1,6-Diazaspiro[3.5]nonan-2-one affects the RAS signaling pathway , which is involved in cellular proliferation and differentiation . The downstream effects of this inhibition are a decrease in oncogenic alteration and potentially a reduction in tumor growth .
Result of Action
The result of 1,6-Diazaspiro[3.5]nonan-2-one’s action is a dose-dependent antitumor effect . In a study using an NCI-H1373 xenograft mouse model, the compound showed a significant reduction in tumor growth .
properties
IUPAC Name |
1,8-diazaspiro[3.5]nonan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-6-4-7(9-6)2-1-3-8-5-7/h8H,1-5H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHZBGWQPZJOSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)N2)CNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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